3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416714-44-7) is a brominated pyrazolo-pyridine derivative with a tetrahydropyran (THP) protecting group and a methoxy substituent. Its molecular formula is C₁₂H₁₄BrN₃O₂, with a molar mass of 312.16 g/mol . Key predicted physicochemical properties include:
The THP group enhances solubility and stability in synthetic intermediates, while the bromine atom at position 3 and methoxy group at position 4 make it a versatile scaffold for Suzuki coupling and other cross-coupling reactions in drug discovery .
Properties
IUPAC Name |
3-bromo-4-methoxy-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-17-12-10-8(5-6-14-12)16(15-11(10)13)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGQTZLKPOSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=NN2C3CCCCO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions:
This cascade process leads to fused pyrazolopyridines, which can be further functionalized to introduce the tetrahydro-2H-pyran-2-yl group at the N-1 position via nucleophilic substitution or cyclization.
Methoxylation and Tetrahydro-2H-pyran-2-ylation
The methoxy group at the 4-position can be introduced through methylation of the corresponding hydroxyl precursor, often using methyl iodide or dimethyl sulfate under basic conditions.
Methoxylation Conditions:
| Reagents | Solvent | Base | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| CH3I or DMSO4 | Acetone or DMSO | K2CO3 | Room temperature to 60°C | 12-24 hours | 85% | Literature on methoxylation of pyridines |
The tetrahydro-2H-pyran-2-yl group can be introduced via nucleophilic substitution using the corresponding alcohol derivative, often under acid catalysis to promote ring closure.
Final Cyclization and Functionalization
The last step involves cyclization to form the fused pyrazolo[4,3-c]pyridine core, often facilitated by acid catalysis (e.g., p-toluenesulfonic acid) or thermal conditions, followed by purification.
Cyclization Conditions:
| Reagents | Solvent | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Acid catalyst | Toluene or ethanol | p-TsOH | Reflux | 4-6 hours | 75-85% | , general protocols |
Data Table Summarizing the Preparation Methods
Research Findings and Notes
- The multicomponent approach offers a flexible route to diverse pyrazolopyridine derivatives, including the target compound, with high efficiency and operational simplicity.
- Bromination using NBS under radical conditions is highly selective for the 3-position on the pyridine ring.
- Methoxy and tetrahydro-2H-pyran-2-yl groups are introduced via nucleophilic substitution and ring-closure reactions, respectively, under mild to moderate conditions.
- The final cyclization step is critical for forming the fused heterocyclic system, often optimized under acidic reflux conditions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine serves as a scaffold for developing new pharmaceuticals. The presence of bromine and methoxy groups can enhance the compound's bioactivity, making it a candidate for drug development targeting various diseases, including cancer and inflammatory conditions. Its ability to interact with specific molecular targets modulates biological pathways, which could lead to therapeutic applications .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, including nucleophilic substitutions and cyclization processes. The electrophilic nature of the bromine atom allows it to participate in diverse synthetic routes, facilitating the creation of novel compounds with desired properties .
Material Science
In material science, this compound can be explored for developing new materials with unique properties. Its structural features may contribute to the formation of polymers or composites that exhibit specific mechanical or thermal characteristics .
Case Studies and Research Findings
Research has indicated that compounds similar to 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-c]pyridine exhibit significant biological activities. For instance:
- Antitumor Activity : Studies have demonstrated that pyrazolo-based compounds show promising antitumor effects through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo models.
Further research is necessary to elucidate the full potential and applications of this compound in medicinal chemistry and other fields .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
- Molecular Formula : C₁₁H₁₂BrN₃O
- Molecular Weight : 282.14 g/mol
- Key Difference : Bromine at position 7 instead of 3; lacks the methoxy group at position 3.
- Applications : Used as a precursor for kinase inhibitors but less reactive in electrophilic substitutions due to the absence of electron-donating methoxy groups .
(b) 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
(c) Halogen-Substituted Derivatives
- 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416712-91-8):
Functional Group Variations
(a) Methoxy vs. Trifluoromethyl Substitutions
- 3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: Not explicitly listed): Key Difference: Methoxy group at position 7 instead of 4. This alters electronic density, affecting binding affinity in kinase inhibition assays .
- 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine :
(b) Fluoro-Substituted Derivatives
- 3-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-B]pyridine (CAS: 2377508-33-1):
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Predicted Boiling Point (°C) | Predicted pKa |
|---|---|---|---|---|---|---|
| 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | 1416714-44-7 | C₁₂H₁₄BrN₃O₂ | 312.16 | Br (3), OCH₃ (4), THP (1) | 443.7 ± 45.0 | 6.15 ± 0.30 |
| 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | - | C₁₁H₁₂BrN₃O | 282.14 | Br (7), THP (1) | - | - |
| 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | 1416712-91-8 | C₁₁H₁₁BrIN₃O | 408.04 | Br (7), I (3), THP (1) | - | - |
| 3-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-B]pyridine | 2377508-33-1 | C₁₁H₁₁BrFN₃O | 300.13 | Br (3), F (5), THP (1) | 421.1 ± 45.0 | -0.33 ± 0.30 |
Biological Activity
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by its complex structure, which includes a pyrazolo[4,3-c]pyridine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 312.17 g/mol.
Chemical Structure
The compound features:
- A bromine atom at the 3-position.
- A methoxy group at the 4-position.
- A tetrahydro-2H-pyran substituent that enhances its biological activity.
The unique combination of these functional groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to conformational changes in proteins, affecting their function and influencing various biochemical pathways.
Key Pathways Influenced
- Signal Transduction : The compound may modulate pathways involved in cell signaling, potentially impacting cellular proliferation and differentiation.
- Apoptosis : It could influence apoptotic pathways, promoting or inhibiting programmed cell death depending on the context.
- Enzyme Interaction : As seen with similar pyrazolo-pyridine derivatives, this compound may inhibit or activate enzymes critical for metabolic processes.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure, which affects absorption, distribution, metabolism, and excretion (ADME). Factors such as formulation and route of administration also play significant roles in determining its efficacy and safety profile.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives in various therapeutic areas:
- Antitubercular Activity : In vitro assays demonstrated that certain derivatives exhibit promising activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance efficacy against this pathogen .
- Cancer Research : Similar compounds have shown anti-tumor properties by inhibiting key kinases involved in cancer progression. For instance, derivatives have been tested against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing significant IC50 values indicative of potent activity .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Pyrazolo[4,3-c]pyridine | Antitubercular, anticancer |
| 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Indazole derivative | Anticancer |
| 4-Bromo-3-iodo-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the bromine substituent at the 3-position of the pyrazolo[4,3-c]pyridine scaffold?
- Methodology : Bromination is typically achieved via electrophilic aromatic substitution (EAS) using reagents like bromine in acidic media or N-bromosuccinimide (NBS) under controlled conditions. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine followed by bromination with HBr yields 3-bromo intermediates (29% yield) . Optimization of reaction time (3–16 hours) and stoichiometry (e.g., 8.0 equivalents of hydrazine) is critical to avoid over-bromination.
Q. How is the tetrahydro-2H-pyran-2-yl (THP) protecting group introduced and removed during synthesis?
- Methodology : The THP group is introduced via nucleophilic substitution using dihydropyran under acid catalysis (e.g., p-toluenesulfonic acid). Removal is achieved via acid hydrolysis (e.g., HCl in dioxane) or hydrogenolysis. For instance, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
Q. What analytical techniques are used to confirm the structure of intermediates and final compounds?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR of 1-methyl-6-phenyl-3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine shows distinct aromatic protons at δ 8.5–7.2 ppm, while HRMS confirms the molecular ion peak (e.g., [M+H]⁺ = 299.12) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[4,3-c]pyridine synthesis be addressed, particularly during cyclization?
- Methodology : Regioselectivity is controlled by steric and electronic effects. Microwave-assisted Sonogashira coupling with alkynes (e.g., phenylacetylene) and tert-butylamine promotes cyclization to form the pyridine ring. PdCl₂(PPh₃)₂ catalysis in DMF at 100°C ensures selective bond formation . Solvent polarity and temperature gradients are critical for minimizing side products.
Q. What mechanistic insights explain the low yield (~29%) in bromination steps for pyrazolo[4,3-c]pyridine derivatives?
- Methodology : Competing side reactions (e.g., decomposition of the pyrazole ring under strong acids) and incomplete bromination are common. Yield improvements involve optimizing HBr concentration, reaction time (≤3 hours), and quenching with NaHSO₃ to stabilize intermediates . Parallel monitoring via LC-MS helps identify degradation pathways.
Q. How do steric effects from the THP group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The THP group increases steric hindrance, slowing transmetallation in Pd-catalyzed reactions. Using bulky ligands (e.g., XPhos) and elevated temperatures (100°C) improves coupling efficiency. For example, Pd₂(dba)₃/XPhos enables aryl amination with 3-chloro-4-fluoroaniline in 70% yield .
Q. What strategies mitigate contradictions in reported NMR data for pyrazolo[4,3-c]pyridine derivatives?
- Methodology : Discrepancies arise from solvent effects (e.g., DMSO vs. CDCl₃) and tautomerism. Standardized protocols (e.g., deuterated solvents, 500 MHz instruments) and 2D NMR (COSY, HSQC) resolve ambiguities. For instance, NOESY confirms spatial proximity of the methoxy and THP groups .
Q. How can computational modeling predict the bioactivity of 3-bromo-4-methoxy derivatives as kinase inhibitors?
- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (e.g., AutoDock Vina) simulates binding to kinase ATP pockets. For example, pyridyl-substituted analogs show strong affinity for CDK2 (ΔG = −9.2 kcal/mol) .
Critical Analysis of Contradictions
- Low Yield in Bromination ( vs. 6) : reports 29% yield due to harsh acidic conditions, while achieves higher yields (67–81%) using microwave-assisted methods. This discrepancy highlights the need for kinetic control and reduced reaction times in bromination .
- THP Deprotection Efficiency : uses TFA/DCM (30 minutes), whereas employs HCl/MeOH (2 hours). Faster deprotection with TFA minimizes decomposition but requires careful pH adjustment .
Applications in Drug Discovery
- Kinase Inhibition : Pyridyl-substituted analogs (e.g., 6a–6d) inhibit protein kinases via ATP-binding pocket interactions, validated by IC₅₀ values (nM range) .
- Oxidative Stress Modulation : Derivatives like AK120765 (a pyrazolo[4,3-c]pyridine dione) target NOX4, reducing mitochondrial ROS in aging models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
